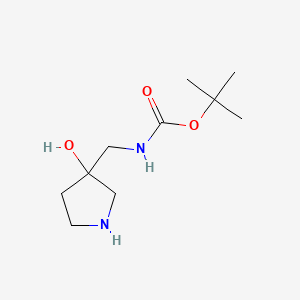
3-(Boc-aminomethyl)-3-hydroxypyrrolidine
Vue d'ensemble
Description
3-(Boc-aminomethyl)-3-hydroxypyrrolidine is a chemical compound with the molecular formula C11H22N2O2 . It is also known as tert-Butyl N-(3-piperidylmethyl)carbamate . This compound is used as a building block in organic synthesis .
Synthesis Analysis
The synthesis of 3-(Boc-aminomethyl)-3-hydroxypyrrolidine and similar compounds involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride . The reactions involve the use of Grignard reagents to produce the corresponding amides .
Molecular Structure Analysis
The molecular weight of 3-(Boc-aminomethyl)-3-hydroxypyrrolidine is 214.305 Da . The InChI code for this compound is 1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-9-5-4-6-12-7-9/h9,12H,4-8H2,1-3H3, (H,13,14) .
Applications De Recherche Scientifique
Chemical Synthesis and Mechanisms
- Boc Group Migration in Chemical Synthesis : The Boc group of 3-(Boc-aminomethyl)-3-hydroxypyrrolidine exhibits a fast N→O migration via a base-generated alkoxide, involving an unusual nine-membered cyclic transition state. This mechanism is crucial in organic synthesis and chemical transformations (Xue & Silverman, 2010).
Application in Chemoenzymatic Synthesis
- Enzymatic Resolution and Synthesis : The compound has been used in the chemoenzymatic synthesis involving enzymatic resolution, showing its utility in producing complex organic molecules with high diastereo- and enantioselectivity (Haddad & Larchevěque, 2005).
Building Blocks in Organic Chemistry
- Synthesis of Novel Amino Acids : It serves as a foundational component in the synthesis of novel amino acids like AmAbz, highlighting its role as a versatile building block in the creation of peptidomimetics and combinatorial chemistry scaffolds (Pascal et al., 2000).
Applications in Medicinal Chemistry
- Synthesis of Pharmaceutical Intermediates : The compound plays a critical role in the synthesis of key pharmaceutical intermediates, such as in the chemoselective hydrogenation process for the production of gemifloxacin intermediates (Noh et al., 2004).
Development of Novel Synthetic Pathways
- Fluorinated Pharmaceutical Compounds : It is used in the efficient synthesis of fluorinated azaheterocycles, which are significant as bifunctional building blocks in the development of fluorinated pharmaceuticals (Verniest et al., 2010).
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl N-[(3-hydroxypyrrolidin-3-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-9(2,3)15-8(13)12-7-10(14)4-5-11-6-10/h11,14H,4-7H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXOWYHAHPHSRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Boc-aminomethyl)-3-hydroxypyrrolidine | |
CAS RN |
125033-59-2 | |
| Record name | tert-butyl N-[(3-hydroxypyrrolidin-3-yl)methyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium (3S,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B599773.png)

![N-[2-amino-4-methoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B599779.png)
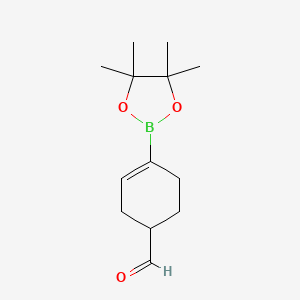
![3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B599782.png)
![(4'-Butyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B599783.png)
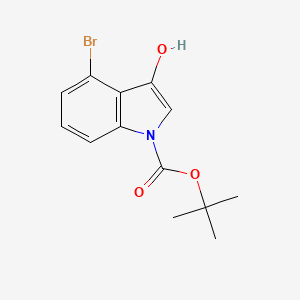


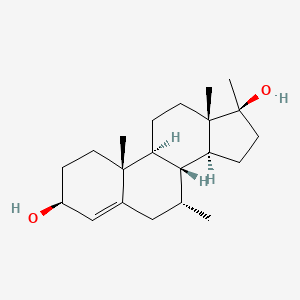

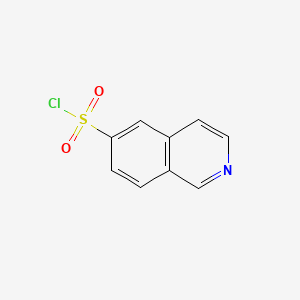
![5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B599795.png)